rac Metanephrine-d3 Hydrochloride Salt

Description

Contextual Background of Catecholamine Metabolite Analysis in Research

Catecholamines, such as epinephrine (B1671497) (adrenaline), norepinephrine (B1679862) (noradrenaline), and dopamine (B1211576), are crucial neurotransmitters and hormones in the mammalian nervous and endocrine systems. nih.gov Their metabolites, including metanephrines (metanephrine and normetanephrine), provide vital information for researchers and clinicians. The analysis of these metabolites in biological fluids like plasma and urine is essential for diagnosing and monitoring various pathological conditions. nih.govnih.gov

Notably, elevated levels of metanephrines are strong indicators of catecholamine-producing tumors, such as pheochromocytomas and paragangliomas. nih.govspringernature.comcerilliant.com Therefore, the accurate quantification of these compounds is a critical diagnostic tool. mdpi.comup.ac.za The analytical challenge lies in the typically low physiological concentrations of these analytes and the complexity of the biological matrices in which they are found. nih.govrsc.org Over the years, analytical techniques have evolved from less specific methods like fluorimetry to highly sensitive and selective chromatographic techniques, particularly high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govscielo.br

The Crucial Role of Stable Isotope-Labeled Compounds in Quantitative Bioanalysis

Quantitative bioanalysis using mass spectrometry requires exceptional precision and accuracy. scioninstruments.com A significant challenge is accounting for variations that can occur during sample preparation, such as extraction, and during the analytical process itself, like fluctuations in instrument response. scioninstruments.comnih.gov To correct for these potential errors, an internal standard is used. scioninstruments.com

Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in quantitative mass spectrometry. scioninstruments.comnih.govscispace.com These are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). scioninstruments.comlumiprobe.com Because SIL internal standards are chemically almost identical to the analyte being measured, they behave very similarly during sample preparation and analysis. nih.govscispace.com However, they are distinguishable by the mass spectrometer due to their difference in mass. scioninstruments.com

The use of a SIL internal standard, such as a deuterium-labeled version of the analyte, allows for the correction of matrix effects and variability in ionization efficiency, significantly improving the reliability, precision, and accuracy of the quantification. scielo.brnih.gov This approach is fundamental to high-quality liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for determining the concentration of analytes in complex biological samples. scielo.brnih.gov

Definitional and Structural Overview of rac Metanephrine-d3 Hydrochloride Salt for Analytical Applications

This compound is the deuterium-labeled form of metanephrine (B195012) hydrochloride. medchemexpress.commedchemexpress.com It serves as an ideal internal standard for the quantitative analysis of metanephrine in biological samples by LC-MS/MS. cerilliant.comthermofisher.com The "rac" prefix indicates that it is a racemic mixture, containing both stereoisomers of the molecule. The "-d3" signifies that three hydrogen atoms in the methylamino group have been replaced with deuterium atoms. lgcstandards.comfishersci.nl This mass difference allows the mass spectrometer to differentiate it from the endogenous, unlabeled metanephrine.

Its application is critical in clinical research methods aimed at quantifying free metanephrines in plasma, which are key biomarkers for certain tumors. thermofisher.com By incorporating this compound into the analytical workflow, researchers can achieve the high sensitivity and specificity required for accurate diagnostic testing and endocrinological studies. springernature.comcerilliant.com

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1215507-88-2 lgcstandards.comscbt.com |

| Molecular Formula | C₁₀H₁₂D₃NO₃ · HCl lgcstandards.comscbt.com |

| Molecular Weight | 236.71 g/mol medchemexpress.comlgcstandards.comscbt.com |

| Synonyms | (±)-Metanephrine-D3 hydrochloride, Metadrenaline-d3 Hydrochloride fishersci.nlscbt.com |

| Isotope Label | Deuterium (D) lgcstandards.com |

| Application | Internal standard for quantitative analysis of metanephrine cerilliant.com |

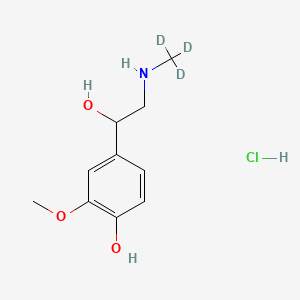

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]-2-methoxyphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2;/h3-5,9,11-13H,6H2,1-2H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIQFVCFOPJYEQ-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Frameworks for the Application of Rac Metanephrine D3 Hydrochloride Salt

Principles of Isotope Dilution Mass Spectrometry (IDMS) Utilizing rac Metanephrine-d3 Hydrochloride Salt

Isotope Dilution Mass Spectrometry (IDMS) is a gold standard analytical technique for quantitative analysis, and the use of stable isotope-labeled internal standards like this compound is central to its effectiveness. nih.govcdc.gov

Theoretical Foundations of Deuterated Internal Standards in Precise Quantification

Deuterated internal standards are compounds in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. clearsynth.com In the context of IDMS, a known amount of the deuterated standard, this compound, is added to a sample at the beginning of the analytical process. nih.gov This "spiked" sample is then subjected to extraction, purification, and analysis.

The fundamental principle is that the deuterated standard is chemically identical to the endogenous analyte (metanephrine). researchgate.net Consequently, it experiences the same physical and chemical variations throughout the sample preparation and analysis, including extraction efficiency, derivatization yield, and instrument response. waters.comtexilajournal.com By measuring the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard, any variations introduced during the analytical workflow can be effectively normalized. nih.gov This ratiometric measurement is the cornerstone of the high precision and accuracy achievable with IDMS.

Mitigation of Matrix Effects and Ion Suppression Phenomena through Isotopic Labeling

Biological matrices, such as plasma and urine, are inherently complex and contain numerous endogenous compounds that can interfere with the analysis. tandfonline.com These interferences, collectively known as matrix effects, can lead to either suppression or enhancement of the analyte signal in the mass spectrometer's ion source, resulting in inaccurate quantification. waters.comchromatographyonline.com

The use of a stable isotope-labeled internal standard that co-elutes with the analyte is a widely accepted strategy to compensate for matrix effects. researchgate.net Since this compound has nearly identical physicochemical properties to metanephrine (B195012), it will be affected by matrix interferences in the same manner as the endogenous analyte. waters.com Therefore, the ratio of the analyte to the internal standard remains constant, even in the presence of significant ion suppression or enhancement, thereby ensuring the accuracy of the measurement. researchgate.net

Enhancement of Analytical Accuracy and Reproducibility in Complex Biological Matrices

The incorporation of this compound as an internal standard significantly enhances the accuracy and reproducibility of metanephrine quantification in biological samples. lcms.cz By correcting for procedural variations and matrix effects, the method becomes more robust and less susceptible to systematic and random errors. texilajournal.com This leads to improved inter-assay and intra-assay precision. nih.gov The accuracy of the measurements is also improved as the calibration is based on the ratio of the analyte to a standard of known concentration that behaves identically. clearsynth.com

Advanced Chromatographic-Mass Spectrometric Techniques for Metanephrine Quantification with this compound as Internal Standard

The combination of advanced chromatographic separation with mass spectrometric detection provides the high sensitivity and selectivity required for the analysis of metanephrines at trace levels in biological fluids. restek.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of metanephrines due to its superior sensitivity and specificity. nih.govnih.gov In this technique, the sample extract is first separated by liquid chromatography, and then the components are detected by a tandem mass spectrometer. The use of this compound as an internal standard is integral to reliable quantification in LC-MS/MS assays. nih.gov The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the endogenous metanephrine and the deuterated internal standard. nih.govnih.gov

Below is a table summarizing typical mass transitions used in LC-MS/MS for the analysis of metanephrine and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Metanephrine | 180.1 | 148.1 |

| Metanephrine-d3 | 183.1 | 168.1 |

Data derived from multiple sources. nih.gov

This targeted detection method, known as multiple reaction monitoring (MRM), minimizes interferences and enhances the signal-to-noise ratio, allowing for the accurate quantification of low concentrations of metanephrines. researchgate.net

Metanephrines are polar molecules, which can present a challenge for traditional reversed-phase liquid chromatography due to poor retention. restek.com Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for the separation of polar compounds. waters.comwaters.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, leading to enhanced retention of polar analytes like metanephrines. restek.com

The use of HILIC in conjunction with LC-MS/MS and this compound as an internal standard offers several advantages for metanephrine analysis. It provides excellent separation from other endogenous components, reduces matrix effects, and improves the sensitivity of the assay. restek.comwaters.com

The following table presents a summary of a study showcasing the performance of a HILIC LC-MS/MS method for metanephrine quantification.

| Parameter | Metanephrine |

| Linearity Range (pg/mL) | 10 - 4,000 |

| QC Level 1 (pg/mL) | 40 |

| QC Level 2 (pg/mL) | 400 |

| QC Level 3 (pg/mL) | 2,500 |

Data from a representative HILIC LC-MS/MS method. restek.com

Optimized Reversed-Phase Chromatography for Metanephrine and Analogs

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the separation of metanephrine and its analogs from complex biological samples prior to detection. nih.gov The polarity of these compounds presents a challenge, often requiring careful optimization of chromatographic conditions to achieve adequate retention and resolution. waters.com Hydrophilic interaction chromatography (HILIC) has also been explored as an alternative for polar compounds, sometimes offering better separation for specific isomers like normetanephrine (B1208972) and epinephrine (B1671497). waters.com

Successful separation is typically achieved using C18 columns, which provide a nonpolar stationary phase. nih.govscielo.br The mobile phase usually consists of an aqueous component and an organic modifier, such as methanol (B129727) or acetonitrile (B52724), with an acidic additive like formic acid to ensure the analytes are in their protonated form, which enhances peak shape and retention. thermofisher.comscielo.br Gradient elution, where the proportion of the organic solvent is increased over the course of the run, is commonly employed to effectively elute all compounds of interest and manage the complex matrix of biological samples. thermofisher.comnih.gov

Table 1: Examples of Optimized Reversed-Phase LC Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | BDS HYPERSIL™ C18 (125 mm × 3 mm, 3 µm) scielo.br | Acclaim™ Mixed-Mode WCX-1 (150 mm x 2.1 mm, 3 µm) thermofisher.com | Atlantis T3 (Dimensions not specified) nih.gov |

| Mobile Phase A | Water with 0.25% Formic Acid scielo.br | 2 mM Ammonium Formate in Water with 0.1% Formic Acid thermofisher.com | Not specified |

| Mobile Phase B | Methanol scielo.br | Acetonitrile with 0.1% Formic Acid thermofisher.com | Not specified |

| Flow Rate | 200 µL/min scielo.br | Not specified | Not specified |

| Column Temp. | Not specified | 40 °C thermofisher.com | Not specified |

| Gradient | Isocratic (Water:Methanol 98:2, v/v) scielo.br | 10.0-minute gradient elution thermofisher.com | Not specified |

| Run Time | ~10 minutes scielo.br | 10 minutes thermofisher.com | 8.5 minutes nih.gov |

Electrospray Ionization (ESI) and Selected Reaction Monitoring (SRM) Parameter Optimization

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of metanephrines. nih.gov Electrospray ionization (ESI) in the positive ion mode is the standard method for generating ions from these analytes. thermofisher.comscielo.br During ESI, analytes like metanephrine can be unstable and may lose a water molecule; therefore, the protonated molecule [M+H]+ or the water-loss ion [M+H-H₂O]+ may be selected as the precursor ion for fragmentation to achieve the best sensitivity. scielo.br

For quantification, Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is employed. thermofisher.commdpi.com This technique involves selecting a specific precursor ion in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. This process provides two levels of mass selectivity, significantly reducing chemical noise and enhancing specificity. thermofisher.com The transition from the precursor ion to the most abundant and stable product ion is monitored for both the native analyte and its deuterated internal standard, this compound. scielo.br

Table 2: Illustrative SRM Transitions for Metanephrine Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

|---|---|---|---|

| Metanephrine (MN) | 198.1 | 166.1 | Transition commonly cited for quantification. scielo.br |

| 180.1 ([M+H-H₂O]+) | 148.1 | Alternative precursor ion for improved sensitivity. scielo.br | |

| rac Metanephrine-d3 (MN-d3) | 201.1 | 169.1 | Corresponds to the primary transition of the unlabeled analyte. ovid.comscielo.br |

| 183.1 ([M+H-H₂O]+) | 151.1 | Corresponds to the alternative transition. |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Derivatized Analytes

Gas chromatography-mass spectrometry (GC-MS) offers another robust platform for metanephrine analysis. Due to the low volatility and polar nature of metanephrines, a derivatization step is essential to convert them into more volatile and thermally stable compounds suitable for GC analysis. ovid.com Common derivatization agents include pentafluoropropionic anhydride (B1165640) (PFPA) or a combination of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-bis-heptafluorobutyramide (MBHFBA). ovid.comnih.gov

Following derivatization, the sample is injected into the GC, where the derivatized analytes are separated based on their boiling points and interaction with the stationary phase of the column. The mass spectrometer then detects the characteristic mass fragments of the derivatized metanephrine and the d3-labeled internal standard. For instance, when derivatized with PFPA, the trideuterated metanephrine can be monitored at an m/z of 461, while the nondeuterated compound is monitored at m/z 458. nih.gov A critical consideration is the stability of the internal standard under sample preparation conditions, such as acid hydrolysis, which is often performed to measure total metanephrines. The deuterated internal standards can be susceptible to decomposition under harsh hydrolysis conditions, necessitating their addition after this step. ovid.com

Pre-Analytical Sample Preparation Strategies Employing this compound as an Analytical Spike

The primary role of this compound is to serve as an internal standard, or "analytical spike," added to biological samples at the very beginning of the workflow. sepscience.com This ensures that any analyte loss during the multi-step sample preparation process is accounted for, leading to more accurate and precise quantification. thermofisher.com

Advanced Protein Precipitation Techniques for Biological Specimen Processing

For plasma samples, the high concentration of proteins can interfere with analysis and damage analytical columns. Protein precipitation is a common first step to remove these macromolecules. researchgate.net This is typically achieved by adding a solvent such as acetonitrile or methanol, which denatures the proteins and causes them to precipitate out of the solution. researchgate.net The sample is then centrifuged, and the clear supernatant, containing the analytes of interest and the spiked this compound, is collected for further processing or direct analysis. In some advanced methods, derivatization can be performed directly in the plasma matrix after protein precipitation, which can increase sensitivity and specificity. researchgate.net

Strategic Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is the most widely used technique for the cleanup and concentration of catecholamines and their metabolites from biological fluids like urine and plasma. nih.gov It offers significant advantages over liquid-liquid extraction, including higher recovery, reduced use of organic solvents, and amenability to automation. nih.gov The process involves passing the liquid sample through a cartridge containing a solid sorbent. The analytes of interest are retained on the sorbent while interferences are washed away. The purified analytes are then eluted with a small volume of a strong solvent. researchgate.net

Cation-Exchange Solid-Phase Extraction for Catecholamine Metabolites

Due to the amine groups present in metanephrines, which are protonated at physiological pH, cation-exchange SPE is a highly effective and selective extraction method. sepscience.comnih.gov Weak cation-exchange (WCX) sorbents are particularly favored for their excellent efficiency and repeatability. waters.comnih.gov The protocol involves loading the pre-treated sample onto a conditioned SPE cartridge. The positively charged metanephrines bind to the negatively charged sorbent. A series of wash steps with specific buffers removes neutral and acidic interferences. Finally, the analytes, including metanephrine and the d3-internal standard, are eluted by changing the pH to neutralize the charge on the analytes, thereby disrupting the ionic interaction with the sorbent. nih.gov

Table 3: General Protocol for Weak Cation-Exchange SPE

| Step | Procedure | Purpose |

|---|---|---|

| 1. Conditioning | Pass methanol followed by an aqueous buffer (e.g., water or equilibration buffer) through the cartridge. | To activate the sorbent and create an environment suitable for analyte binding. sepscience.com |

| 2. Sample Loading | Apply the biological sample (e.g., hydrolyzed urine, plasma) containing the spiked internal standard. | To retain the positively charged analytes on the negatively charged sorbent. sepscience.com |

| 3. Washing | Pass a wash buffer (e.g., water, mild acidic buffer) and/or organic solvent through the cartridge. | To remove unretained, weakly bound, and interfering substances from the matrix. sepscience.com |

| 4. Elution | Apply an elution solvent (e.g., a basic or high ionic strength buffer, often containing an organic modifier) to the cartridge. | To disrupt the ionic interaction between the analytes and the sorbent, releasing the purified analytes for collection. nih.govsepscience.com |

Online Solid-Phase Extraction Integration in Automated Analytical Systems

The integration of online solid-phase extraction (SPE) with LC-MS/MS represents a significant advancement in the high-throughput analysis of metanephrines. This automation minimizes manual sample handling, thereby reducing the potential for human error and improving reproducibility. nih.gov In this setup, the crude sample, after initial preparation such as protein precipitation, is directly injected into the system. An automated process then handles the extraction, concentration, and cleanup of the analytes before their introduction into the LC-MS/MS for analysis.

The use of this compound as an internal standard is critical in these automated workflows. It is added to the sample prior to any processing steps and co-elutes with the endogenous analyte, allowing for the correction of any variability introduced during the online SPE process, as well as compensating for matrix effects during ionization.

Several studies have demonstrated the successful implementation of online SPE for the analysis of plasma free metanephrines. These methods often utilize weak cation exchange (WCX) SPE cartridges, which effectively retain the positively charged metanephrines while allowing for the removal of interfering matrix components. nih.govlcms.cz The entire process, from sample injection to final result, can be accomplished in a matter of minutes, making it suitable for routine clinical diagnostics. nih.gov

For instance, one method involves the use of an ACQUITY UPLC with an Online SPE Manager, coupled with a Xevo TQ-S mass spectrometer. Plasma samples are first deproteinized using spin filters, and then a small volume (e.g., 150 µL) is injected for online SPE. waters.com This approach has been shown to achieve excellent analytical sensitivity, with limits of quantification in the low picomolar ranges for metanephrine and other related compounds. waters.com The high efficiency of the online SPE cleanup, combined with the use of a deuterated internal standard like rac Metanephrine-d3, ensures the accuracy and precision of the measurements.

Matrix-Specific Considerations in Sample Handling and Derivatization for Deuterated Standards

The choice of sample matrix (e.g., plasma, urine, dried blood spots) significantly influences the sample handling and preparation strategy. Each matrix presents unique challenges in terms of interfering substances that can affect the accuracy of metanephrine quantification. While this compound is employed to compensate for matrix effects, it is not always a panacea. myadlm.orgnih.gov Differential matrix effects, where the analyte and the deuterated internal standard are affected differently by the matrix, can still occur. myadlm.org

In plasma, a common sample preparation technique is protein precipitation, often followed by dilution of the sample extract. nih.gov However, even with this cleanup, residual matrix components can lead to ion suppression or enhancement in the mass spectrometer. The use of a deuterated internal standard is crucial to correct for these effects, but careful method validation is necessary to ensure that the correction is accurate across the expected range of patient samples. nih.gov

Urine is another common matrix for metanephrine analysis. Due to the high variability in the composition of urine, matrix effects can be particularly pronounced. Sample preparation for urine often involves an acid hydrolysis step to measure total metanephrines (free and conjugated), followed by SPE. researchgate.net The use of this compound helps to account for variations in extraction efficiency and matrix effects.

To further enhance sensitivity and selectivity, especially in complex matrices, derivatization of metanephrines can be employed. Derivatization modifies the chemical structure of the analytes to improve their chromatographic properties and ionization efficiency. nih.govacs.org

For instance, derivatization with propionic anhydride has been shown to significantly increase the sensitivity of LC-MS/MS analysis of plasma metanephrines by a factor of 4 to 30. nih.govacs.org This "in-matrix" derivatization can be performed directly in the plasma sample without prior cleanup, simplifying the workflow. nih.govacs.org Another approach involves derivatization with phenyl isothiocyanate (PITC) for the analysis of metanephrines from dried blood spots. nih.gov This on-spot derivatization, followed by extraction and LC-MS/MS analysis, provides a robust and sensitive method suitable for remote sampling and pediatric patients. nih.gov

The use of a deuterated internal standard like this compound is compatible with these derivatization strategies. The internal standard undergoes the same derivatization reaction as the endogenous analyte, ensuring that any variability in the reaction efficiency is accounted for in the final quantification.

Synthetic Pathways and Characterization of Deuterated Metanephrine Analogs

Contemporary Deuterium (B1214612) Labeling Methodologies for Catecholamines and Related Metabolites

The introduction of deuterium into catecholamines and their metabolites, such as metanephrine (B195012), can be achieved through various synthetic strategies, ranging from classical methods using deuterated reagents to more advanced catalytic approaches.

A common and direct method involves the O-methylation of the parent catecholamine using a deuterated methylating agent. For the synthesis of metanephrine-d3, epinephrine (B1671497) is typically used as the starting material. The synthesis can involve a sequence of protection, methylation, and deprotection steps. For instance, a described pathway includes the N-maleylation of the parent catecholamine, followed by O-methylation using deuterated dimethylsulfate (dimethylsulfate-d6), and subsequent removal of the protecting group by acid hydrolysis to yield the desired deuterated metanephrine. documentsdelivered.com

Another approach utilizes deuterated aldehydes in multicomponent reactions (MCRs). The Hantzsch pyridine (B92270) synthesis, a type of MCR, can be modified to produce deuterated 1,4-dihydropyridines, demonstrating the utility of using simple deuterated building blocks to create complex labeled molecules with good yields and no deuterium scrambling. beilstein-journals.org

More contemporary methods focus on late-stage functionalization, which introduces the isotopic label at a later step in the synthesis, a cost-effective and atom-economical strategy. x-chemrx.com These include:

Direct Hydrogen Isotopic Exchange (HIE): This technique involves the exchange of C-H bonds with C-D bonds using a deuterium source, such as deuterium oxide (D₂O), often facilitated by a metal catalyst. x-chemrx.comresearchgate.net For example, a palladium on carbon (Pd/C) catalyst in the presence of D₂O can be used for H-D exchange. mdpi.com Flow chemistry platforms are being developed to enhance the efficiency, control, and safety of HIE reactions. Raney nickel has shown superior performance for deuterium incorporation in continuous flow HIE processes. x-chemrx.com

Catalytic Reduction: The reduction of a carbonyl group in a precursor molecule using a deuterated reducing agent is another effective method for introducing deuterium. researchgate.net

The choice of labeling strategy depends on the desired position of the deuterium atoms, the complexity of the target molecule, and the availability of deuterated starting materials or reagents. x-chemrx.comprinceton.edu

| Methodology | Description | Deuterium Source Example | Key Advantages | Reference |

|---|---|---|---|---|

| Methylation with Deuterated Reagent | Introduction of a deuterated methyl group (e.g., -CD₃) onto a precursor molecule. | Dimethylsulfate-d₆ | Site-specific labeling, high isotopic incorporation at the target position. | documentsdelivered.com |

| Hydrogen Isotopic Exchange (HIE) | Direct replacement of hydrogen with deuterium on the molecule, often catalyzed by a metal. | Deuterium Oxide (D₂O) | Cost-effective, applicable for late-stage labeling without pre-functionalization. | x-chemrx.com |

| Flow Chemistry HIE | HIE reaction performed in a continuous flow system for enhanced control and safety. | D₂O with Raney Ni catalyst | Precise control of reaction parameters, improved mixing, enhanced safety. | x-chemrx.com |

| Multicomponent Reactions (MCRs) | Using deuterated building blocks in one-pot reactions involving three or more starting materials. | [D₁]-Aldehydes | Synthetic efficiency, creation of diverse compound libraries. | beilstein-journals.org |

Spectroscopic and Chromatographic Characterization of Deuterated Isotopologues, including rac Metanephrine-d3 Hydrochloride Salt

Spectroscopic Characterization:

Mass Spectrometry (MS): This is a primary tool for confirming the mass increase corresponding to the incorporated deuterium atoms. For this compound, the molecular weight is 236.71 g/mol , reflecting the addition of three deuterium atoms in place of hydrogens. cerilliant.comlgcstandards.com High-resolution mass spectrometry (HR-MS) provides precise mass measurements to confirm the elemental composition. rsc.org In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored for quantification and identification. For metanephrine-d3 (d3-MN), a common transition monitored is m/z 183.1 → 168.1. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of signals at the positions where deuterium has been incorporated. It also confirms the structural integrity of the rest of the molecule. rsc.org ²H NMR can be used to directly observe the deuterium signals, confirming their presence and location.

Chromatographic Characterization:

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the deuterated analyte from any non-deuterated precursors, impurities, or side products. nih.govnih.gov The purity of the compound is often assessed by HPLC with UV or electrochemical detection (ECD). lgcstandards.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantitative analysis of metanephrines in biological samples, utilizing the deuterated compound as an internal standard. nih.govacs.orgnih.gov Various column chemistries are employed to achieve chromatographic separation. Phenyl-hexyl columns can provide baseline separation of metanephrine from many other analytes. acs.org Hydrophilic interaction liquid chromatography (HILIC) is an alternative that provides good retention for highly polar compounds like metanephrines, which can be difficult to retain on traditional reversed-phase columns. restek.com The retention time for metanephrine and its d3-isotopologue is typically identical under specific LC conditions, for example, 2.79 minutes as reported in one method. nih.gov

| Parameter | Value / Description | Technique | Reference |

|---|---|---|---|

| Chemical Formula | C₁₀H₁₂D₃NO₃·HCl | - | sigmaaldrich.com |

| Molecular Weight | 236.71 g/mol | - | cerilliant.comsigmaaldrich.com |

| MS/MS Transition (Precursor → Product) | m/z 183.1 → 168.1 | LC-MS/MS | nih.gov |

| HPLC Purity | >95% | HPLC | lgcstandards.com |

| Chromatography Column Type | HILIC or Phenyl-Hexyl for LC-MS/MS analysis | LC-MS/MS | acs.orgrestek.com |

| Example Retention Time | 2.79 minutes (co-elutes with unlabeled metanephrine) | LC-MS/MS | nih.gov |

Analytical Assessment of Isotopic Purity and Enrichment for High-Fidelity Research Standards

For a deuterated compound to function as a reliable internal standard, its isotopic purity and enrichment must be high and accurately determined. Isotopic purity refers to the percentage of the labeled compound that contains the specified number of deuterium atoms, while isotopic enrichment is the percentage of a specific atomic position that is occupied by the deuterium isotope.

The primary method for this assessment is high-resolution mass spectrometry (HR-MS). By analyzing the full scan mass spectrum, the relative abundance of all isotopologues (e.g., d₀, d₁, d₂, d₃) can be measured. nih.gov The isotopic purity is then calculated based on the relative intensity of the target d₃ ion compared to the other isotopologue ions. rsc.orgnih.gov This method is rapid, highly sensitive, and requires minimal sample. nih.gov

However, MS analysis alone may not be sufficient. Several factors can complicate the assessment:

Isotopic Distribution: Deuterated compounds often exist as a distribution of isotopologues. For example, a D8-labeled standard might show significant signals for M+7 and M+6 ions in addition to the target M+8 ion. sigmaaldrich.com This distribution must be characterized to ensure accuracy in quantitative assays.

Deuterium Loss: The stability of the deuterium label is critical. Loss of deuterium can occur in solution or within the mass spectrometer, leading to a "false positive" where the internal standard is detected as the unlabeled analyte, or more critically, causing non-reproducible standard signals that lead to erroneously high analyte concentration reporting. sigmaaldrich.com

Scholarly Research Domains Advanced by the Application of Rac Metanephrine D3 Hydrochloride Salt

Precision Quantitative Metabolomics in Neuroendocrine and Adrenal Research

The use of rac Metanephrine-d3 Hydrochloride Salt is fundamental to achieving high-quality results in quantitative metabolomics, particularly in the investigation of neuroendocrine tumors like pheochromocytomas and paragangliomas. nih.gov These tumors are characterized by the excessive production of catecholamines, and the accurate measurement of their metabolites, such as metanephrines, is a cornerstone of biochemical diagnosis. nih.govnih.govunil.ch The integration of stable isotope-labeled internal standards, such as rac Metanephrine-d3, into analytical workflows, especially those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for correcting for matrix effects and variations during sample preparation and analysis. nih.gov This ensures that the quantification of endogenous analytes is not skewed by the complex composition of biological samples like plasma and urine. nih.govnih.gov

Elucidation of Metabolic Fluxes and Pathway Dynamics Using Labeled Tracers

Metabolic flux analysis leverages stable isotope-labeled compounds, often referred to as tracers, to map the flow of atoms through metabolic pathways. nih.gov This technique provides a dynamic view of cellular metabolism that cannot be obtained from static concentration measurements alone. nih.govnorthwestern.edu By introducing a labeled substrate (e.g., ¹³C-glucose or ¹³C-glutamine) into a biological system, researchers can track the incorporation of the isotope into downstream metabolites over time. nih.govnorthwestern.eduyoutube.com The pattern and rate of label incorporation reveal the activity of specific enzymatic reactions and the relative contributions of different pathways to the production of a particular metabolite. nih.govbiorxiv.org

While this compound is primarily used as an internal standard for quantification, the principle of its isotopic labeling is central to metabolic flux analysis. nih.govlgcstandards.com In flux studies, a stable isotope-labeled tracer is chosen to probe a specific pathway. nih.gov For instance, to study catecholamine metabolism, a labeled precursor like a deuterated or ¹³C-labeled version of tyrosine could be administered. The subsequent detection of the label in downstream metabolites, including metanephrine (B195012), would allow for the calculation of metabolic rates through this pathway. The selection of the specific tracer is a critical step in designing experiments to ensure that the fluxes of interest can be accurately observed and calculated. nih.gov

Comprehensive Profiling of Catecholamine Metabolite Networks

The development of LC-MS/MS methods has revolutionized the analysis of catecholamine metabolites. nih.govresearchgate.net These methods, which rely on deuterated internal standards like this compound for accuracy, allow for the simultaneous quantification of a panel of related compounds from a single sample. nih.govresearchgate.netscielo.br This capability is crucial for obtaining a comprehensive profile of the catecholamine metabolic network, which includes not only metanephrine and normetanephrine (B1208972) but also their precursors (epinephrine, norepinephrine (B1679862), dopamine) and other metabolites like 3-methoxytyramine (3-MT). nih.govnih.govsepscience.com

This multi-analyte approach provides superior diagnostic information compared to measuring only one or two metabolites. unil.ch For example, different tumor types may have distinct secretory phenotypes; some may predominantly release norepinephrine and its metabolite normetanephrine, while others secrete epinephrine (B1671497) and metanephrine. nih.gov Furthermore, elevated levels of 3-MT, a dopamine (B1211576) metabolite, can be an indicator of metastatic disease. nih.gov By simultaneously measuring a panel of these biomarkers, clinicians and researchers can gain a more complete and diagnostically accurate picture of the underlying pathology. unil.chnih.govnih.gov The use of rac Metanephrine-d3 and other corresponding deuterated standards ensures that each analyte in the network is quantified with high precision and specificity. scielo.brnih.gov

Rigorous Method Development and Validation Protocols for Bioanalytical Assays Utilizing this compound

The reliability of clinical diagnostic tests and research findings depends on rigorous method development and validation. For bioanalytical assays measuring metanephrines, this compound plays a pivotal role as an internal standard, particularly in LC-MS/MS methods. nih.govnih.gov Validation protocols, often following guidelines from regulatory bodies, are essential to ensure that an analytical method is accurate, precise, and fit for its intended purpose. nih.gov

Establishing Linearity and Dynamic Range for Trace-Level Analysis

A key parameter in method validation is establishing the linearity and dynamic range of the assay. This involves analyzing a series of calibration standards of known concentrations to demonstrate a proportional relationship between the concentration of the analyte and the instrument's response. The use of a deuterated internal standard like rac Metanephrine-d3 is critical in this process, as it compensates for variability and helps to ensure a consistent response across the concentration range. nih.gov The linear range defines the concentrations over which the assay is accurate and precise. For metanephrines, which are present at very low levels in biological fluids, establishing a wide dynamic range is crucial for accurately quantifying both normal physiological concentrations and the highly elevated levels seen in patients with neuroendocrine tumors. nih.govnih.gov

| Analyte | Matrix | Linear Range | Analytical Method | Source |

|---|---|---|---|---|

| Metanephrine | Urine | 25 to 7000 µg/L | GC-MS | nih.gov |

| Metanephrine | Plasma | 5.9 to 4090.0 pg/mL | LC-MS/MS | nih.gov |

| Metanephrine | Dried Blood Spots | 40 to 2000 pg/mL | LC-MRM-MS | nih.gov |

| Metanephrine | Urine | 5 to 1500 ng/mL | LC-MS/MS | researchgate.net |

Determination of Limits of Detection (LOD) and Quantification (LOQ) for Metanephrine Assays

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of a bioanalytical assay, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The LOD is the smallest concentration that can be distinguished from a blank sample with a specific level of confidence, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.netresearchgate.net For metanephrine assays, achieving a low LOQ is vital for accurately measuring baseline levels in healthy individuals. nih.gov The determination of these limits is often based on the signal-to-noise ratio (S/N) or the standard deviation of the response of blank samples. researchgate.net For instance, the LOQ might be set as the lowest concentration that yields an S/N ratio of 10 or has a coefficient of variation (CV) of less than 20%. nih.govresearchgate.net

| Analyte | Matrix | Parameter | Value | Analytical Method | Source |

|---|---|---|---|---|---|

| 3-Methoxytyramine | Plasma | LOQ | 0.03 nM | LC-MS/MS | nih.gov |

| Metanephrine | Plasma | LOQ | <20% CV | LC-MS/MS | researchgate.net |

| Metanephrine | Dried Blood Spots | LLOQ | <20% CV | LC-MRM-MS | nih.gov |

Assessment of Intra- and Inter-Assay Precision and Reproducibility in Quantitation

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV). Intra-assay (or within-run) precision measures reproducibility within a single analytical run, while inter-assay (or between-run) precision measures reproducibility across different runs on different days. researchgate.netresearchgate.net Assessing both is a crucial part of method validation. High precision is essential for the reliable monitoring of patients and for obtaining dependable data in research settings. The use of this compound as an internal standard is instrumental in achieving high precision by correcting for random variations that can occur during the analytical process. youtube.com Published methods for metanephrine quantification consistently report low CVs, demonstrating the high reproducibility of these assays.

| Analyte | Matrix | Precision Type | Concentration | CV (%) | Source |

|---|---|---|---|---|---|

| Metanephrine | Urine | Intra-assay CV | Not Specified | <5% | nih.gov |

| Metanephrine | Urine | Inter-assay CV | Not Specified | <12% | nih.gov |

| Metanephrine | Plasma | Precision | 5.9 - 4090.0 pg/mL | <6% | nih.gov |

| Normetanephrine | Plasma | Inter-assay CV | 0.64, 1.9, and 2.7 nmol/L | 6.6%, 7.8%, and 13% | researchgate.net |

| Metanephrine | Plasma | Inter-assay CV | 0.60, 1.2, and 2.1 nmol/L | 9.2%, 6.8%, and 9.8% | researchgate.net |

| 3-Methoxytyramine | Plasma | Intra-day imprecision | 0.04, 0.2, and 2 nM | 10.7%, 4.5%, and 3.1% | nih.gov |

| 3-Methoxytyramine | Plasma | Inter-day imprecision | 0.04, 0.2, and 2 nM | 18.3%, 8.9%, and 0.9% | nih.gov |

Evaluation of Analytical Specificity and Interference Profiles in Complex Samples

The accurate measurement of metanephrines in biological fluids is crucial for the diagnosis and management of conditions such as pheochromocytoma and paraganglioma. mayoclinic.org However, the inherent complexity of biological matrices like plasma and urine presents a significant challenge to analytical methods. These samples contain a multitude of endogenous and exogenous compounds, some of which can be structurally similar or isobaric to the analytes of interest, leading to analytical interference. The use of this compound as an internal standard is a cornerstone of modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for ensuring specificity and mitigating interference. nih.govnih.gov

The principle behind using a deuterated internal standard lies in its near-identical chemical and physical properties to the endogenous, non-labeled analyte. nih.gov rac Metanephrine-d3 co-elutes with native metanephrine during chromatography and experiences similar ionization effects in the mass spectrometer's source. nih.gov Because it is labeled with stable heavy isotopes, it has a different mass-to-charge ratio (m/z), allowing the instrument to distinguish it from the target analyte. nih.gov This is critical for correcting "matrix effects," where other compounds in the sample can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. mayoclinic.orgnih.gov By adding a known concentration of rac Metanephrine-d3 to each sample, analysts can normalize the response of the endogenous metanephrine, thereby compensating for variations in extraction recovery and matrix effects. mayoclinic.org

This approach is vital for establishing the analytical specificity of an assay. It helps to ensure that the signal being measured is genuinely from metanephrine and not from an interfering compound. For instance, without a reliable internal standard, a co-eluting isobaric substance could artificially inflate the measured concentration of metanephrine, potentially leading to a false-positive result. The use of multiple reaction monitoring (MRM) for both the analyte and its deuterated internal standard further enhances specificity. nih.gov By monitoring specific precursor-to-product ion transitions, the method's selectivity is significantly increased, minimizing the risk of interference. nih.gov

Table 1: Illustrative Data on Interference Profile Evaluation

This table demonstrates the principle of using a deuterated internal standard to correct for matrix-induced interference in the analysis of metanephrine in plasma samples.

| Sample ID | True Metanephrine Concentration (nmol/L) | Spiked rac Metanephrine-d3 Concentration (nmol/L) | Matrix Effect Observed | Measured Metanephrine Concentration without Correction (nmol/L) | Measured Metanephrine Concentration with Internal Standard Correction (nmol/L) |

| Sample A | 0.30 | 0.50 | None | 0.31 | 0.30 |

| Sample B | 0.30 | 0.50 | Ion Suppression | 0.19 | 0.29 |

| Sample C | 0.30 | 0.50 | Ion Enhancement | 0.45 | 0.31 |

Note: This data is illustrative and serves to model the effects of matrix interference and the corrective utility of a deuterated internal standard.

Enzymatic and Metabolic Pathway Investigations Utilizing Labeled Metanephrine-d3

Stable isotope-labeled compounds like this compound are invaluable tools for investigating the dynamics of biochemical pathways. Their use has significantly advanced our understanding of catecholamine metabolism, particularly the enzymatic processes and the fate of these neurotransmitters in different tissues.

Role of Catechol-O-Methyltransferase (COMT) in Epinephrine Metabolism Studies

Catechol-O-methyltransferase (COMT) is the enzyme responsible for the conversion of catecholamines, such as epinephrine, into their O-methylated metabolites, like metanephrine. plos.org The activity of this enzyme is of significant interest in both pharmacology and clinical diagnostics, especially in the context of pheochromocytoma, where COMT is present and active within tumor cells. nih.gov In these tumors, the continuous metabolism of catecholamines to metanephrines occurs, which explains why plasma-free metanephrines are such sensitive and specific biomarkers for the disease. nih.govplos.org

In in vitro enzymatic assays designed to characterize COMT activity, rac Metanephrine-d3 serves as an ideal internal standard. nih.gov Researchers can incubate a source of the enzyme (such as tissue homogenates or purified COMT) with its substrate (epinephrine) and a methyl group donor. The reaction is then stopped, and the amount of metanephrine produced is quantified using LC-MS/MS. By adding a known quantity of rac Metanephrine-d3 prior to sample processing and analysis, the newly synthesized metanephrine can be measured with high accuracy and precision. This allows for the determination of key enzyme kinetic parameters, such as Vmax and Km, and enables the screening of potential COMT inhibitors.

Exploration of Extraneuronal Catecholamine Metabolism Mechanisms

The clearance of catecholamines from the circulation is a complex process involving both neuronal uptake and extraneuronal metabolism. Studies using labeled catecholamines have been instrumental in dissecting these pathways. By infusing labeled epinephrine and measuring the appearance of labeled metanephrine, researchers can trace the metabolic fate of circulating catecholamines and quantify their conversion rates in various tissues. nih.gov

These tracer studies have revealed that a substantial portion of circulating metanephrines is not derived from the metabolism of circulating catecholamines but rather from catecholamines that are metabolized within the same cells where they are synthesized, particularly in the adrenal medulla. nih.gov It has been shown that in patients with pheochromocytoma, over 93% of the elevated circulating free metanephrines originate from metabolism within the tumor before the catecholamines are ever released into the bloodstream. nih.gov The use of rac Metanephrine-d3 as an internal standard in these types of metabolic studies ensures that the measurements of endogenous and newly formed labeled metanephrines are accurate, allowing for precise modeling of catecholamine kinetics and metabolism in both healthy and diseased states. nih.gov

Quality Assurance and Standardization Initiatives in Metanephrine Research

The Indispensable Role of Certified Reference Materials (CRMs) in Analytical Method Validation

Method validation is the cornerstone of reliable analytical measurements, demonstrating that a specific method is suitable for its intended purpose. aroscientific.com Certified Reference Materials (CRMs) are fundamental to this process, serving as a benchmark for accuracy and traceability. sigmaaldrich.comnih.gov CRMs are highly characterized materials with certified property values, produced according to international standards like ISO 17034. Their use is integral to validating key performance parameters of an analytical method. aroscientific.com

The primary roles of CRMs in method validation include:

Accuracy Assessment: CRMs provide known, certified values that allow laboratories to assess the trueness of their measurements. aroscientific.comnih.gov By analyzing a CRM and comparing the result to the certified value, a laboratory can quantify its analytical bias.

Precision Confirmation: The consistent use of a CRM over multiple analytical runs helps in evaluating the precision or reproducibility of a method, both within a single laboratory (intra-laboratory) and between different operators or instruments. aroscientific.com

Calibration and Linearity: Pure substance CRMs and their solutions are used to calibrate analytical instruments and establish linearity, which is the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. aroscientific.comnih.govalfa-chemistry.com

Traceability: CRMs provide a way to establish metrological traceability, linking the results of a measurement to a recognized standard, such as the International System of Units (SI). sigmaaldrich.com

In the context of metanephrine (B195012) analysis, particularly with methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), isotopically labeled compounds such as Metanephrine-d3 serve as ideal internal standards. nih.gov While not always a CRM in the strictest sense of having a certified concentration in a matrix, high-purity deuterated standards are essential reference materials. They are added to samples at the beginning of the analytical process to correct for variations in sample preparation, extraction, and instrument response, thereby significantly improving the accuracy and precision of quantification. nih.govnih.gov The use of matrix CRMs, which mimic the composition of real samples like plasma or urine, is also critical for evaluating the entire analytical process, from extraction to detection. nih.govenv.go.jp

Development and Evaluation of Candidate Reference Measurement Procedures (cRMPs) for Metanephrine Analytes

While CRMs provide a reference point for value, a Reference Measurement Procedure (RMP) provides a reference for the measurement itself. An RMP is a method of the highest metrological order, the results of which are considered to be accurate and traceable to SI units without reference to a calibrator of the same substance. researchgate.net A candidate RMP (cRMP) is a procedure that is undergoing evaluation to become a full RMP. The development of cRMPs for metanephrine analytes is a crucial step toward the global standardization of these measurements. nih.gov

Currently, a significant challenge in the field is the lack of internationally recognized RMPs for plasma metanephrines in resources like the Joint Committee for Traceability in Laboratory Medicine (JCTLM) database, leading to incomparable results among laboratories. nih.gov To address this, researchers have focused on developing cRMPs based on isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC/MS/MS). nih.govnih.govannlabmed.org

The development of an ID-LC/MS/MS-based cRMP for plasma metanephrines typically involves:

Sample Preparation: Spiking plasma samples with deuterated internal standards, such as Metanephrine-d3 and Normetanephrine-d3. nih.gov

Extraction: Performing protein precipitation followed by an extraction technique like solid-phase extraction (SPE) to isolate the analytes from the plasma matrix. nih.govnih.gov

Analysis: Analyzing the extracted sample using LC-MS/MS to separate and quantify the native and isotopically labeled metanephrines. nih.gov

The evaluation of these cRMPs demonstrates their high precision and accuracy. For instance, one developed cRMP for plasma metanephrine (MN) and normetanephrine (B1208972) (NMN) showed excellent performance characteristics. nih.govnih.gov

| Analyte | Parameter | Value Range |

|---|---|---|

| Metanephrine (MN) | Intra-run Imprecision (CV) | 0.79% – 1.36% |

| Total Imprecision (CV) | 1.15% – 1.64% | |

| Analytical Recovery | 98.3% – 101.7% | |

| Detection Limit | 3.3 µg/L researchgate.net | |

| Normetanephrine (NMN) | Intra-run Imprecision (CV) | 1.10% – 1.34% |

| Total Imprecision (CV) | 1.53% – 1.87% | |

| Analytical Recovery | 98.5% – 101.9% |

The establishment of such cRMPs is vital for evaluating and improving routine clinical laboratory methods. By comparing routine assay results against a cRMP, laboratories can identify and correct for biases, ultimately leading to better standardization and improved diagnostic accuracy. nih.govannlabmed.org

Strategies for Inter-Laboratory Comparability and Harmonization of Analytical Results for Catecholamine Metabolites

A major challenge in the analysis of catecholamine metabolites is the significant variability observed in results between different laboratories. nih.gov Inter-laboratory comparison studies have revealed considerable discrepancies in measured concentrations, even when laboratories use the same analytical methodology, such as HPLC or radioenzymatic assays. nih.gov This variability can stem from numerous factors, including differences in sample collection, preparation protocols (e.g., derivatization), analytical equipment, and data processing. nih.govteikyo.jp

For example, a study involving 34 laboratories performing 41 different plasma catecholamine assays on the same samples showed substantial variability between methods and between labs using the same method. nih.gov Such inconsistencies undermine the clinical utility of these tests, as results from one laboratory may not be directly comparable to another, complicating patient care and multi-center research. researchgate.net

Strategies to improve inter-laboratory comparability and harmonize analytical results are multifaceted and rely heavily on the quality assurance tools discussed previously:

External Quality Assessment (EQA) Schemes: Participation in EQA programs, also known as proficiency testing, is a primary strategy. In these programs, a coordinating body distributes identical samples to multiple laboratories for analysis. The results are returned and compared, allowing each laboratory to assess its performance against its peers and a target value, which is often determined by a reference method. nih.govannlabmed.org

Adoption of Standardized Methods: Promoting the adoption of standardized and validated measurement procedures, especially those traceable to a cRMP or RMP, is crucial. nih.gov As more laboratories align their methods with a common reference, result variability is expected to decrease.

Use of Common Reference Materials: The widespread use of CRMs and other common reference materials for calibration and quality control can help normalize results across different analytical platforms. nih.govelsevierpure.com If all laboratories calibrate their instruments using the same reference material, a major source of systematic bias can be minimized.

Method Harmonization: This involves adjusting measurement procedures to achieve equivalent results for patient samples, even if different analytical methods are used. This can include standardizing pre-analytical steps, calibration procedures, and the use of specific internal standards like Metanephrine-d3. nih.gov

Ultimately, the goal is to achieve a state of metrological equivalence, where the results of a given patient sample are the same, within clinically acceptable limits, regardless of the laboratory or analytical method used. This requires a concerted effort involving individual laboratories, professional organizations, and manufacturers of diagnostic kits and reference materials. nih.govnih.gov

Q & A

Basic: How is rac Metanephrine-d3 Hydrochloride Salt synthesized, and how does deuterium incorporation affect its physicochemical properties?

Methodological Answer:

The synthesis involves substituting three hydrogen atoms with deuterium at specific positions in the methoxy group of metanephrine, followed by hydrochloric acid salt formation. Deuterium incorporation increases molecular mass (critical for mass spectrometry differentiation) and slightly alters bond dissociation energies, which can influence reaction kinetics and solubility . Post-synthesis purification leverages its hydrophobic properties (enhanced solubility in acetonitrile or methanol) for efficient isolation via reverse-phase chromatography . Isotopic purity should be validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm deuterium placement and rule out protio-contamination .

Basic: What analytical techniques are optimal for quantifying this compound in biological matrices?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., HNE-MA-d3 or MDA-d2) is preferred due to its high specificity for isotopic differentiation. Key parameters include:

- Mobile phase : 50 mM hexanesulfonic acid (pH 2.0) with acetonitrile gradients to enhance ionization .

- Detection : Multiple reaction monitoring (MRM) targeting m/z transitions unique to the deuterated compound .

- Validation : Assess matrix effects using synthetic urine or plasma spiked with known concentrations, with recovery rates ≥85% .

Advanced: How do researchers resolve data contradictions arising from racemic vs. enantiopure forms in pharmacokinetic studies?

Methodological Answer:

Contradictions often stem from differential metabolism or receptor binding between enantiomers. To address this:

- Chiral separation : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to isolate enantiomers pre-analysis .

- Activity assays : Pair LC-MS/MS data with in vitro receptor-binding assays (e.g., α-adrenergic receptor models) to correlate enantiomer ratios with pharmacological activity .

- Statistical modeling : Apply multivariate regression to account for enantiomeric composition as a covariable in pharmacokinetic parameters (e.g., AUC, Cmax) .

Advanced: What experimental design considerations are critical for studying deuterium isotope effects (DIEs) in this compound?

Methodological Answer:

DIEs can alter reaction rates, equilibrium constants, and metabolic stability. Key design elements include:

- Control groups : Compare deuterated and non-deuterated analogs under identical conditions (pH, temperature) .

- Isotope-sensitive assays : Use kinetic isotope effect (KIE) studies to measure rate differences in enzymatic reactions (e.g., catechol-O-methyltransferase activity) .

- Theoretical frameworks : Link findings to computational models (e.g., density functional theory) to predict deuterium’s impact on hydrogen bonding and reaction pathways .

Basic: How is this compound utilized as an internal standard in biomarker assays?

Methodological Answer:

As a stable isotope-labeled internal standard (SIL-IS), it compensates for matrix effects and ionization variability in mass spectrometry. Protocol steps:

Spiking : Add a fixed concentration (e.g., 10 ng/mL) to biological samples pre-extraction .

Co-elution : Ensure chromatographic alignment with the analyte (adjust gradient elution to <0.1 min retention time difference) .

Normalization : Calculate analyte concentration using the response ratio (analyte peak area / SIL-IS peak area) .

Advanced: What strategies optimize the synthesis of this compound for high isotopic purity?

Methodological Answer:

- Deuterium source : Use deuterated reagents (e.g., D2O or CD3I) in stoichiometric excess to minimize protio-contamination .

- Reaction monitoring : Track deuterium incorporation in real-time via in-line FTIR or <sup>2</sup>H NMR .

- Crystallization : Exploit differences in solubility between deuterated and non-deuterated species using fractional crystallization in deuterated solvents (e.g., DMSO-d6) .

Advanced: How can researchers integrate this compound into factorial design studies of catecholamine metabolism?

Methodological Answer:

In a 2×2 factorial design:

- Variables : Deuterium presence (yes/no) and enantiomeric ratio (50:50 vs. enriched).

- Outcomes : Measure metabolic half-life (t½) and receptor binding affinity .

- Analysis : Use ANOVA to identify interaction effects between deuterium and enantiomer composition, with post-hoc Tukey tests for pairwise comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.